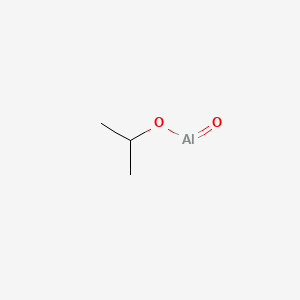
Aluminum, oxo(2-propanolato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Aluminum, oxo(2-propanolato)- is typically synthesized by reacting aluminum metal or an aluminum compound with isopropyl alcohol . There are two primary methods for its preparation:
Indirect Reaction: Aluminum metal is reacted with isopropyl alcohol in the presence of oxygen or air.
Direct Reaction: Aluminum alkane is directly reacted with isopropyl alcohol.
Analyse Des Réactions Chimiques
Aluminum, oxo(2-propanolato)- undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by its oxo ligands.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving the replacement of its ligands with other functional groups are common.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Aluminum, oxo(2-propanolato)- has a wide range of scientific research applications:
Materials Science: This compound is utilized in the preparation of metal-oxide nanostructures, which have applications in electronics, optics, and photonics.
Biotechnology: Its reactivity towards biomolecules makes it useful in the development of inorganic drugs and bioanalytical tools.
Energy Storage: The compound’s electron storage/release abilities are leveraged in energy storage applications.
Mécanisme D'action
The mechanism by which aluminum, oxo(2-propanolato)- exerts its effects involves its ability to act as a catalyst and participate in electron transfer reactions. The compound’s oxo ligands play a crucial role in these processes, facilitating the transfer of electrons and enabling various catalytic activities . The molecular targets and pathways involved include the activation of oxygen and the reduction of carbon dioxide .
Comparaison Avec Des Composés Similaires
Aluminum, oxo(2-propanolato)- can be compared to other metal-oxo clusters, such as:
Polyoxometalates: These are polynuclear metal-oxo clusters composed of early transition metals like vanadium, niobium, tantalum, molybdenum, and tungsten.
Transition Metal Oxo Complexes: These complexes contain oxo ligands bound to transition metals and are known for their catalytic properties.
What sets aluminum, oxo(2-propanolato)- apart is its unique combination of aluminum and isopropyl alcohol, which imparts distinct catalytic and electron transfer properties .
Propriétés
Numéro CAS |
68425-65-0 |
|---|---|
Formule moléculaire |
C3H7AlO2 |
Poids moléculaire |
102.07 g/mol |
Nom IUPAC |
oxo(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.Al.O/c1-3(2)4;;/h3H,1-2H3;;/q-1;+1; |
Clé InChI |
HRUQNUFHAHTISK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Al]=O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
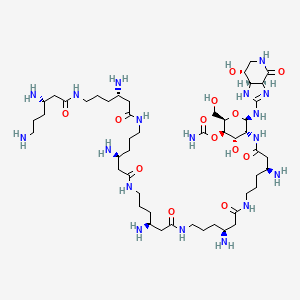
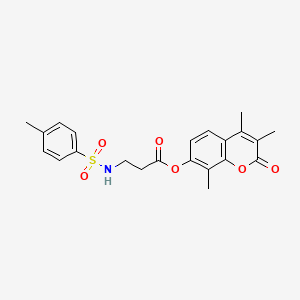
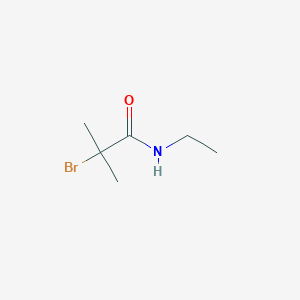
methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
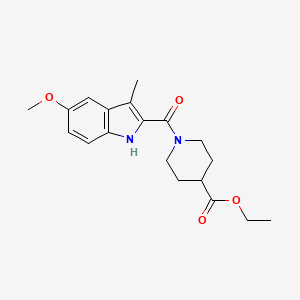
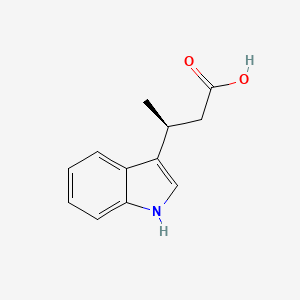
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
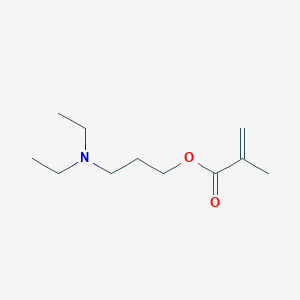
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

